molecular formula C7H9Br2N B3284205 2-(1-Bromoethyl)pyridine hydrobromide CAS No. 78036-40-5

2-(1-Bromoethyl)pyridine hydrobromide

Cat. No.: B3284205
CAS No.: 78036-40-5
M. Wt: 266.96 g/mol
InChI Key: XSWHZNPSTJEYRU-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)pyridine hydrobromide is an organic compound with the molecular formula C7H9Br2N and a molecular weight of 266.96 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is commonly used in various chemical reactions and research applications.

Preparation Methods

The synthesis of 2-(1-Bromoethyl)pyridine hydrobromide typically involves the bromination of 2-ethylpyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(1-Bromoethyl)pyridine hydrobromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Bromoethyl)pyridine hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. This can result in changes to the structure and function of the target molecules, ultimately affecting their biological activity .

Comparison with Similar Compounds

2-(1-Bromoethyl)pyridine hydrobromide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.

Properties

IUPAC Name

2-(1-bromoethyl)pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6(8)7-4-2-3-5-9-7;/h2-6H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWHZNPSTJEYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78036-40-5
Record name 2-(1-bromoethyl)pyridine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Bromoethyl)pyridine hydrobromide
Reactant of Route 2
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2-(1-Bromoethyl)pyridine hydrobromide
Reactant of Route 3
2-(1-Bromoethyl)pyridine hydrobromide
Reactant of Route 4
2-(1-Bromoethyl)pyridine hydrobromide
Reactant of Route 5
2-(1-Bromoethyl)pyridine hydrobromide
Reactant of Route 6
2-(1-Bromoethyl)pyridine hydrobromide

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